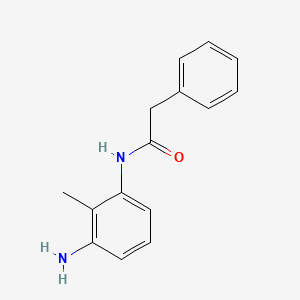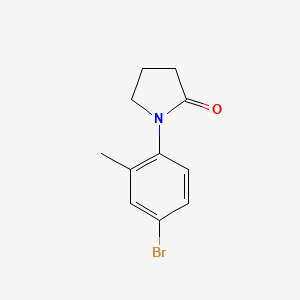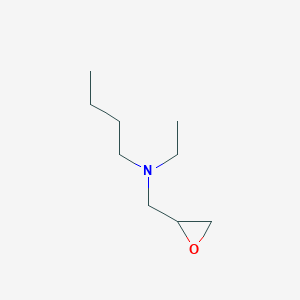amine CAS No. 1016674-24-0](/img/structure/B3072181.png)
[(3,4-Difluorophenyl)methyl](ethyl)amine
Übersicht
Beschreibung
“(3,4-Difluorophenyl)methylamine” is a chemical compound with the CAS Number: 1193389-33-1 . It is also known as N-(3,4-difluorobenzyl)ethanamine hydrochloride . The molecular weight of this compound is 207.65 .
Molecular Structure Analysis
The InChI code for “(3,4-Difluorophenyl)methylamine” is 1S/C9H11F2N.ClH/c1-2-12-6-7-3-4-8(10)9(11)5-7;/h3-5,12H,2,6H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural diagram.
Physical And Chemical Properties Analysis
“(3,4-Difluorophenyl)methylamine” is a powder at room temperature .
Wissenschaftliche Forschungsanwendungen
Synthesis and cytotoxic activity of carboxamide derivatives of benzo[b][1,6]naphthyridines
This research explores the cytotoxic properties of compounds synthesized using primary amines, including (3,4-Difluorophenyl)methylamine, against various cancer cell lines. The study found that these compounds exhibited potent cytotoxic effects, with some having IC(50) values less than 10 nM, indicating their potential as cancer therapeutics (Deady et al., 2003).
Encapsulation of Halides
Encapsulation of halides within the cavity of a pentafluorophenyl-substituted tripodal amine receptor
This study discusses a tripodal amine, closely related to (3,4-Difluorophenyl)methylamine, and its ability to encapsulate chloride and bromide ions. This finding is significant for understanding molecular interactions and designing receptor molecules for specific ions (Lakshminarayanan et al., 2007).
Ureido Sugars Synthesis
Synthesis of New Ureido Sugars, Derivatives of 2-Amino-2-deoxy-D-glucose and Amino Acids
This research used amino acid esters as amination agents, including derivatives similar to (3,4-Difluorophenyl)methylamine. It led to the creation of new ureido sugars, expanding the understanding of sugar derivatives and their potential applications (Piekarska-Bartoszewicz & Tcmeriusz, 1993).
Anticancer Evaluation
Synthesis, characterization, and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives
This study synthesized and tested various compounds, akin to (3,4-Difluorophenyl)methylamine, against multiple human tumor cell lines. One of the compounds demonstrated significant anticancer activity, suggesting the potential of these derivatives in cancer treatment (Kattimani et al., 2013).
Antimicrobial Activity
SYNTHESIS OF SOME NOVEL 2-AMINOTHIOPHENE DERIVATIVES AND EVALUATION FOR THEIR ANTIMICROBIAL ACTIVITY
This research synthesized ethyl 2-amino-4-phenylthiophene-3-carboxylate derivatives, related to (3,4-Difluorophenyl)methylamine, and evaluated their antibacterial activity. The study contributes to the understanding of antimicrobial properties of novel synthetic compounds (Prasad et al., 2017).
Photocatalytic Functionalization
Photocatalytic N-Methylation of Amines over Pd/TiO2 for the Functionalization of Heterocycles and Pharmaceutical Intermediates
This study demonstrates the functionalization of amines, similar to (3,4-Difluorophenyl)methylamine, through photocatalytic N-methylation. The method was successful in synthesizing various tertiary N-methylamines, indicating its potential in creating pharmaceutical intermediates (Wang et al., 2018).
Electrochemical Oxidation
Electrochemical oxidation of primary amine in ionic liquid media
This research explored the electrochemical oxidation of primary amines, like (3,4-Difluorophenyl)methylamine, in ionic liquid media. It provided insights into modifying electrode surfaces, relevant for electrochemical applications (Ghilane et al., 2010).
Calcium Channel Agonist and Antagonist Analogs
Conformational features of calcium channel agonist and antagonist analogs of nifedipine
This study compared the conformations of calcium channel agonist and antagonist analogs, including compounds similar to (3,4-Difluorophenyl)methylamine. Understanding these conformations is crucial for designing effective calcium channel modulators (Langs & Triggle, 1984).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Eigenschaften
IUPAC Name |
N-[(3,4-difluorophenyl)methyl]ethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2N/c1-2-12-6-7-3-4-8(10)9(11)5-7/h3-5,12H,2,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNIXDBFGGJQWOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCC1=CC(=C(C=C1)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(3,4-Difluorophenyl)methyl](ethyl)amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)

![(4-Fluorophenyl)[4-(trifluoromethyl)phenyl]methanamine](/img/structure/B3072152.png)






![2-[(3-Methylpiperidin-1-YL)methyl]aniline](/img/structure/B3072202.png)
